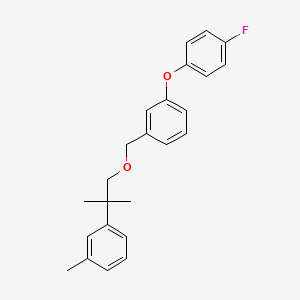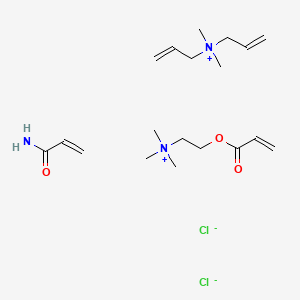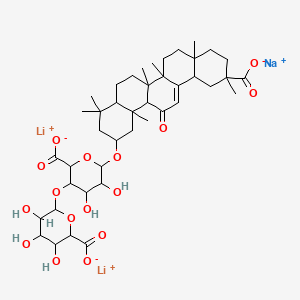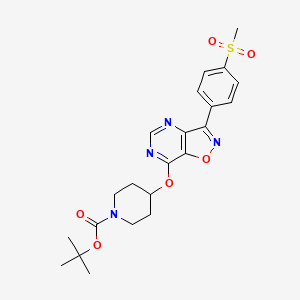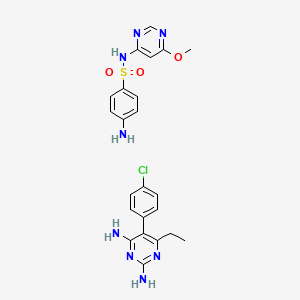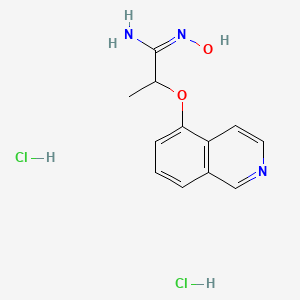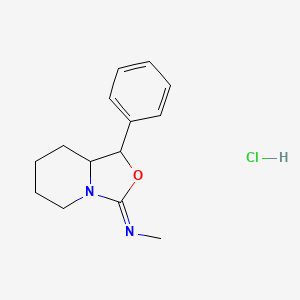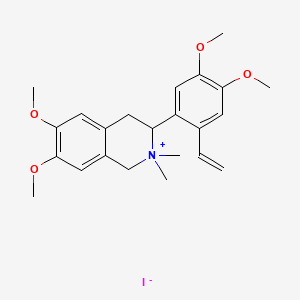
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine, also known as BOHD, is a lesser-known psychedelic compound. It is the beta-hydroxy derivative of 2C-D, a member of the phenethylamine class of psychoactive substances. This compound was first synthesized by the renowned chemist Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved) .
Méthodes De Préparation
The synthesis of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves several steps, starting from 2,5-dimethoxybenzaldehyde. The key steps include:
Step 1: Formation of the nitrostyrene intermediate by reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base.
Step 2: Reduction of the nitrostyrene to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Step 3: Hydroxylation of the amine to introduce the beta-hydroxy group, typically using an oxidizing agent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Analyse Des Réactions Chimiques
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound back to its amine form using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses in treating mental health disorders.
Medicine: Explored for its potential as a psychoactive agent in psychotherapy and psychiatric research.
Industry: Limited industrial applications due to its psychoactive nature and legal restrictions.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways, resulting in changes in neurotransmitter release and neuronal activity .
Comparaison Avec Des Composés Similaires
4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine is similar to other phenethylamine derivatives, such as:
2C-D: The parent compound, differing by the absence of the beta-hydroxy group.
2C-B: Another phenethylamine derivative with bromine substitution at the 4-position.
2C-E: A compound with an ethyl group at the 4-position.
The uniqueness of this compound lies in its beta-hydroxy substitution, which influences its pharmacological properties and metabolic stability .
Propriétés
Numéro CAS |
29348-16-1 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-7-4-11(15-3)8(9(13)6-12)5-10(7)14-2/h4-5,9,13H,6,12H2,1-3H3 |
Clé InChI |
WCURBUJUIMRCCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C(CN)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
